molecular formula C12H15N3O3S B12727159 1,3,4-Thiadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- CAS No. 83796-31-0

1,3,4-Thiadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)-

Cat. No.: B12727159
CAS No.: 83796-31-0
M. Wt: 281.33 g/mol
InChI Key: KKRJOILETWMJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring substituted with an ethoxy and two methoxy groups on a phenyl ring, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically involves the reaction of thiosemicarbazide with various carboxylic acids or their derivatives. For the specific compound 1,3,4-thiadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)-, the synthetic route may involve the following steps:

    Formation of Thiosemicarbazide Derivative: The reaction of thiosemicarbazide with an appropriate carboxylic acid derivative, such as ethoxy-3,5-dimethoxybenzoic acid, in the presence of a dehydrating agent like phosphorus oxychloride.

    Cyclization: The intermediate product undergoes cyclization to form the thiadiazole ring. This step typically requires heating and may involve the use of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the thiadiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or bases to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole or phenyl ring.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: Thiadiazole derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

    Medicine: Due to its potential biological activities, the compound could be explored as a lead compound for the development of new therapeutic agents.

    Industry: Thiadiazole derivatives are used in the production of agrochemicals, dyes, and other industrial products. This compound may find applications in these areas as well.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes, receptors, and DNA, leading to their biological effects. The compound may inhibit specific enzymes or interfere with cellular processes, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazol-2-amine, 5-(methylthio)-
  • 1,3,4-Thiadiazol-2-amine, 5-(phenyl)-
  • 1,3,4-Thiadiazol-2-amine, 5-(4-chlorophenyl)-

Comparison

Compared to other similar compounds, 1,3,4-thiadiazol-2-amine, 5-(4-ethoxy-3,5-dimethoxyphenyl)- is unique due to the presence of ethoxy and methoxy groups on the phenyl ring. These substituents can influence the compound’s chemical reactivity, solubility, and biological activity. For instance, the presence of electron-donating methoxy groups may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

Properties

CAS No.

83796-31-0

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N3O3S/c1-4-18-10-8(16-2)5-7(6-9(10)17-3)11-14-15-12(13)19-11/h5-6H,4H2,1-3H3,(H2,13,15)

InChI Key

KKRJOILETWMJOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN=C(S2)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.